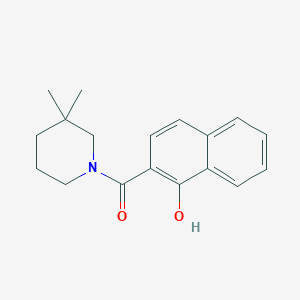![molecular formula C16H21ClN2O B7577948 (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)
(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine receptors in the brain and their involvement in various physiological and pathological processes.
Wirkmechanismus
(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 acts as a competitive antagonist of dopamine D1 receptors, blocking the binding of dopamine to these receptors. This leads to a decrease in the activation of downstream signaling pathways, which are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the prefrontal cortex and striatum, which are areas of the brain involved in reward, motivation, and cognition. It has also been shown to decrease the activity of dopamine neurons in the ventral tegmental area, which is involved in the regulation of reward and motivation. Additionally, (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 has been shown to decrease the expression of immediate early genes, which are involved in the regulation of neuronal plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 in lab experiments is its potency and selectivity for dopamine D1 receptors. This allows for specific targeting of these receptors and the study of their role in various physiological and pathological processes. However, one of the limitations of using (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 is its short half-life, which requires frequent dosing in animal models. Additionally, (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 in scientific research. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 has been shown to decrease drug-seeking behavior in animal models, suggesting a potential therapeutic role in the treatment of addiction. Another area of interest is the role of dopamine D1 receptors in neurodegenerative diseases, such as Parkinson's disease. (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 has been shown to have neuroprotective effects in animal models, suggesting a potential therapeutic role in the treatment of these diseases. Additionally, further research is needed to better understand the off-target effects of (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 and to develop more selective dopamine D1 receptor antagonists for use in scientific research.
Synthesemethoden
(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 can be synthesized by reacting 4-chloroacetophenone with piperidine in the presence of sodium hydride to obtain 1-(4-chlorophenyl)-3-piperidin-1-ylpropan-1-one. The resulting compound is then reacted with ethylenediamine to obtain (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 is widely used in scientific research to study the role of dopamine D1 receptors in the brain. It has been shown to be a potent and selective antagonist of dopamine D1 receptors, which are involved in various physiological and pathological processes, including reward, motivation, cognition, and movement. (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 is commonly used in animal models to study the effects of dopamine D1 receptor blockade on these processes.
Eigenschaften
IUPAC Name |
(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-12(18)14-3-2-10-19(11-14)16(20)9-6-13-4-7-15(17)8-5-13/h4-9,12,14H,2-3,10-11,18H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFJZWYZKHWUCV-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B7577875.png)
![2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7577880.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7577896.png)
![1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol](/img/structure/B7577902.png)
![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)



![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)


![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)